

A Comparative Guide to Indium Tribromide Catalyzed Transformations: A Computational Perspective

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Compound of Interest

Compound Name: *Indium tribromide*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Indium Tribromide** (InBr_3) as a catalyst in organic transformations, with a focus on its performance against alternative catalysts, supported by experimental and computational data.

Indium tribromide (InBr_3) has emerged as a versatile and efficient Lewis acid catalyst in a wide array of organic reactions. Its appeal lies in its low toxicity, stability in air and water, and its ability to catalyze transformations with high regio- and chemo-selectivity. This guide delves into the computational modeling of InBr_3 -catalyzed reactions, offering a comparative analysis with other catalysts and providing detailed experimental and computational protocols for reproducibility.

Performance Comparison: InBr_3 vs. Alternative Catalysts

A prime example of InBr_3 's efficacy is in transfer-hydrogenation reactions, where it has shown significant advantages over other Lewis acid catalysts, such as Boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$).

Transfer-Hydrogenation of Alkenes

In the transfer-hydrogenation of various 1,1-di- and trisubstituted alkenes, InBr_3 demonstrates a broader substrate scope and higher efficiency, particularly for electron-deficient and sterically hindered substrates.^[1] While $\text{BF}_3 \cdot \text{OEt}_2$ is effective for electron-rich substrates, its performance diminishes with more challenging starting materials. In contrast, InBr_3 successfully catalyzes the transformation of substrates that are unreactive under $\text{BF}_3 \cdot \text{OEt}_2$ -catalyzed conditions.^[1]

Table 1: Comparison of InBr_3 and $\text{BF}_3 \cdot \text{OEt}_2$ in the Transfer-Hydrogenation of Alkenes^[1]

| Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) with InBr ₃ | Yield (%) with BF ₃ ·OEt ₂ |
|--|-----------------------|-----------------------------------|------------------|----------------------------------|--|
| 1,1-diphenylethene | InBr ₃ (5) | (CH ₂ Cl) ₂ | 80 | 99 | >95 |
| 1-(4-methoxyphenyl)-1-phenylethene | InBr ₃ (5) | (CH ₂ Cl) ₂ | 80 | 98 | >95 |
| 1,1-bis(4-methoxyphenyl)ethene | InBr ₃ (5) | (CH ₂ Cl) ₂ | 80 | 99 | >95 |
| 1,1-bis(3,4-dimethoxyphenyl)ethene | InBr ₃ (5) | (CH ₂ Cl) ₂ | 80 | 15 | <1 |
| 1,1-bis(4-fluorophenyl)ethene | InBr ₃ (5) | (CH ₂ Cl) ₂ | 120 | 87 | <1 |
| 1,1-bis(4-chlorophenyl)ethene | InBr ₃ (5) | (CH ₂ Cl) ₂ | 120 | 85 | <1 |
| 1-bromo-4-(1-phenylvinyl)benzene | InBr ₃ (5) | (CH ₂ Cl) ₂ | 80 | 68 | <1 |
| 1-phenyl-1-(4-(trifluoromethyl)phenyl)ethene | InBr ₃ (5) | (CH ₂ Cl) ₂ | 80 | 67 | <1 |
| 4-(1-phenylvinyl)benzene | InBr ₃ (5) | (CH ₂ Cl) ₂ | 80 | 58 | <1 |

enaldehyde

| | | | | | |
|-----------------------------|-----------------------|-----------------------------------|----|----|--------------|
| 1,1,2-triphenylethene | InBr ₃ (5) | (CH ₂ Cl) ₂ | 80 | 90 | Not Reported |
| 1-methyl-1,2-diphenylethene | InBr ₃ (5) | (CH ₂ Cl) ₂ | 80 | 90 | Not Reported |
| 3-methylene-dodecane | InBr ₃ (5) | (CH ₂ Cl) ₂ | 80 | 97 | <1 |

Mechanistic Insights from Computational Modeling

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of InBr₃-catalyzed transformations. These studies provide valuable information on reaction pathways, transition states, and the role of the catalyst.

While detailed DFT studies specifically on the InBr₃-catalyzed transfer-hydrogenation are still emerging, research on other indium-catalyzed reactions, such as the allylation of epoxides, provides a framework for understanding the computational approach. In these studies, DFT calculations are used to model the potential energy surface of the reaction, identifying the most favorable reaction pathway.

For instance, in the allylation of styrene oxide catalyzed by indium nanoparticles (InNPs), DFT calculations have shown that the reaction proceeds through the formation of an allyl-indium intermediate, followed by the ring-opening of the epoxide to form an aldehyde, which is then allylated.^{[2][3]} The calculated activation barriers and reaction energies from these models show good agreement with experimental observations.^{[2][3]}

Table 2: Calculated Energy Profile for InNPs-Catalyzed Allylation of Styrene Oxide^[3]

| Reaction Step | Species | Relative Energy (kcal/mol) |
|--------------------|------------------------|----------------------------|
| Reactants | Epoxide + Allyl-Indium | 0.0 |
| Transition State 1 | TS for ring-opening | +12.8 |
| Intermediate | Phenylacetaldehyde | -22.0 |
| Transition State 2 | TS for allylation | +5.4 |
| Product | Homoallylic alcohol | -13.1 |

Experimental and Computational Protocols

General Experimental Protocol for InBr_3 -Catalyzed Transfer-Hydrogenation

To a solution of the alkene (0.5 mmol) in 1,2-dichloroethane (2.5 mL) was added 1,4-cyclohexadiene (1.0 mmol) and InBr_3 (0.025 mmol, 5 mol%). The reaction mixture was stirred at 80 °C and monitored by GC-FID. After completion, the reaction was quenched with water and the aqueous layer was extracted with dichloromethane. The combined organic layers were dried over Na_2SO_4 , filtered, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.

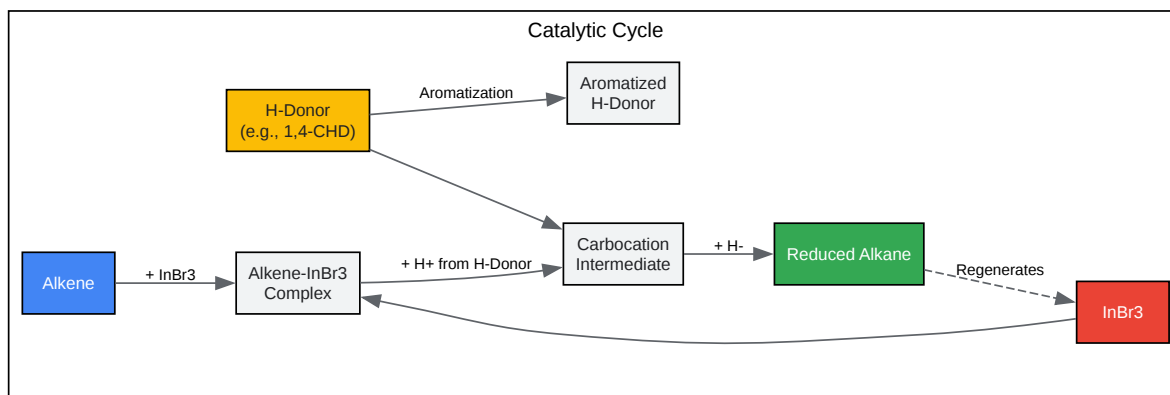
General Computational Protocol for DFT Calculations

All DFT calculations can be performed using a software package such as Gaussian09. The B3LYP functional with the LanL2DZ basis set for indium and 6-31G(d,p) for all other atoms is a common level of theory for such systems. Geometry optimizations of all stationary points (reactants, intermediates, transition states, and products) are performed without any symmetry constraints. The nature of the stationary points is confirmed by frequency calculations, where minima have no imaginary frequencies and transition states have exactly one imaginary frequency. The intrinsic reaction coordinate (IRC) method can be used to confirm that the transition states connect the correct reactants and products.

Visualizing Reaction Pathways

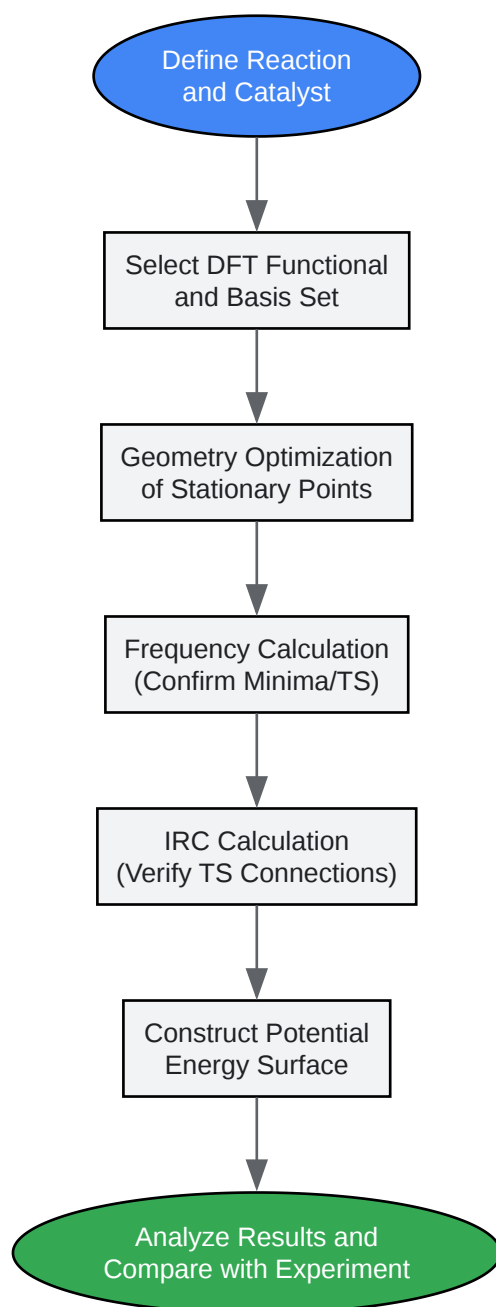
The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycle for the InBr_3 -catalyzed transfer-hydrogenation and a general workflow for computational

modeling.



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Caption: Proposed catalytic cycle for InBr_3 -catalyzed transfer-hydrogenation.



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Caption: General workflow for computational modeling of catalytic reactions.

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